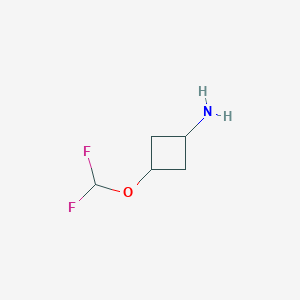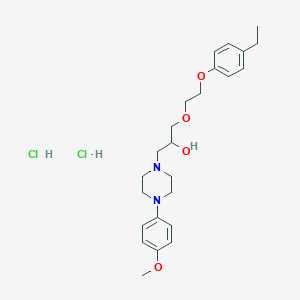
3-(difluoromethoxy)cyclobutan-1-amine, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethoxy)cyclobutan-1-amine, mixture of diastereomers, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclobutane derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Tumor Imaging and Diagnosis
- PET Tracer Synthesis for Tumor Delineation : Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, was synthesized for use in positron emission tomography (PET) imaging. This compound helps in delineating tumor cells and has been prepared with high specific activity for effective imaging (Shoup & Goodman, 1999).
Synthesis of Biologically Active Compounds
- Enantioselective Synthesis of Aminocyclobutanes and Cyclopropanes : Amine-substituted cyclobutanes and cyclopropanes, crucial substructures in biologically active compounds, have been synthesized in a highly diastereo- and enantioselective manner. This synthesis involves CuH-catalyzed hydroamination of strained trisubstituted alkenes, demonstrating enhanced reactivity and regioselectivity in certain conditions (Feng, Hao, Liu, & Buchwald, 2019; 2020).
Chemical Synthesis and Reactivity
- Synthesis of Diastereomeric bis(cyclobutane) γ-Dipeptides : Efficiently synthesized diastereomeric bis(cyclobutane) γ-dipeptides represent a new class of γ-peptides, starting from conveniently protected 3-amino-2,2-dimethyl-1-carboxylic acid. These compounds, synthesized through enantiodivergent routes, have potential applications in various chemical syntheses (Aguilera, Moglioni, Moltrasio, & Ortuño, 2008).
Exploring Chemical Reactions
- [4+2] Cycloaddition of Donor-Acceptor Cyclobutanes : A method facilitating the synthesis of tetrahydro-1,2-oxazines as single diastereomers through [4+2] cycloaddition between donor-acceptor cyclobutanes and nitrosoarenes has been developed. This technique offers good to excellent yields and demonstrates notable regioselectivity in most cases (Vemula, Stevens, Schon, & Pagenkopf, 2014).
Development of Antineoplastic Compounds
- Diastereoselective Synthesis of Trifluoromethylated Cyclobutanes : A visible light-induced method has been described for the diastereoselective synthesis of trifluoromethylated cyclobutane derivatives. This synthesis has applications in developing antineoplastic bioactivities, showing potential comparable to cisplatin (Hu, Xu, Liu, & Guo, 2023).
Eigenschaften
IUPAC Name |
3-(difluoromethoxy)cyclobutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)9-4-1-3(8)2-4/h3-5H,1-2,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCETWYZHGSROBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1601897-85-1 |
Source


|
| Record name | 3-(difluoromethoxy)cyclobutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2410712.png)



![2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2410718.png)

![Benzo[d]thiazol-6-yl(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2410720.png)

![6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2410724.png)

![Methyl 3-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2410729.png)

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-1-carboxamide](/img/structure/B2410733.png)